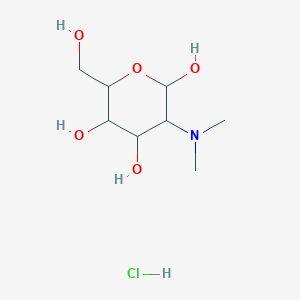
3-Dimethylamino-6-hydroxymethyl-tetrahydro-pyran-2,4,5-triol, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Dimethylamino-6-hydroxymethyl-tetrahydro-pyran-2,4,5-triol, hydrochloride is a chemical compound with the molecular formula C8H18ClNO5. It is a rare and unique chemical often used in early discovery research . This compound is known for its distinctive structure, which includes a tetrahydro-pyran ring substituted with dimethylamino and hydroxymethyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the synthetic routes for preparing 3-Dimethylamino-6-hydroxymethyl-tetrahydro-pyran-2,4,5-triol, hydrochloride involves the condensation of 2-hydroxybenzaldehyde with (3R,6R)-3-amino-6-(hydroxymethyl)-tetrahydro-2H-pyran-2,4,5-triol under microwave heating. This one-pot microwave-assisted reaction is completed in 5 minutes with a 90% yield .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research. the microwave-assisted synthesis method mentioned above could be adapted for larger-scale production with appropriate modifications to equipment and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
3-Dimethylamino-6-hydroxymethyl-tetrahydro-pyran-2,4,5-triol, hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The dimethylamino group can be substituted with other functional groups under suitable conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while reduction can produce different amine derivatives.
Scientific Research Applications
3-Dimethylamino-6-hydroxymethyl-tetrahydro-pyran-2,4,5-triol, hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Dimethylamino-6-hydroxymethyl-tetrahydro-pyran-2,4,5-triol, hydrochloride involves its interaction with specific molecular targets and pathways. The dimethylamino group can interact with various enzymes and receptors, potentially modulating their activity. The hydroxymethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity .
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-6-hydroxymethyl-tetrahydro-pyran-2,4,5-triol, dihydrochloride
- 3-Amino-6-aminomethyl-tetrahydro-pyran-2,4,5-triol, dihydrochloride
- 3,4-Diamino-6-hydroxymethyl-tetrahydro-pyran-2,5-diol, dihydrochloride
Uniqueness
3-Dimethylamino-6-hydroxymethyl-tetrahydro-pyran-2,4,5-triol, hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both dimethylamino and hydroxymethyl groups allows for a wide range of chemical reactions and interactions, making it a valuable compound in research and development.
Properties
CAS No. |
7474-60-4 |
|---|---|
Molecular Formula |
C8H18ClNO5 |
Molecular Weight |
243.68 g/mol |
IUPAC Name |
3-(dimethylamino)-6-(hydroxymethyl)oxane-2,4,5-triol;hydrochloride |
InChI |
InChI=1S/C8H17NO5.ClH/c1-9(2)5-7(12)6(11)4(3-10)14-8(5)13;/h4-8,10-13H,3H2,1-2H3;1H |
InChI Key |
OQJVVDYHJWJDAR-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1C(C(C(OC1O)CO)O)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















